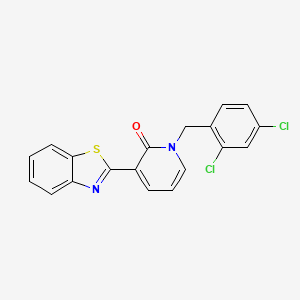

3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Description

The compound 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a pyridinone derivative featuring a benzothiazole moiety and a 2,4-dichlorobenzyl group. Pyridinones are heterocyclic lactams known for diverse pharmacological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties . The benzothiazole group is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticonvulsant activity , while the 2,4-dichlorobenzyl substituent enhances lipophilicity and binding affinity to hydrophobic enzyme pockets .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2OS/c20-13-8-7-12(15(21)10-13)11-23-9-3-4-14(19(23)24)18-22-16-5-1-2-6-17(16)25-18/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEWDKVHTMMDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Introduction of the Dichlorobenzyl Group: This step might involve the alkylation of the benzothiazole intermediate with 2,4-dichlorobenzyl chloride under basic conditions.

Formation of the Pyridinone Moiety: The final step could involve the cyclization of the intermediate with a suitable pyridine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the benzothiazole ring or the pyridinone moiety.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

Substitution: The dichlorobenzyl group could undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be used.

Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzothiazole and pyridinone exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds containing the benzothiazole moiety can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in MDPI highlighted that novel benzothiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against selected cancer cell lines, suggesting potent anticancer activity .

Antibacterial Properties

The compound also shows promise as an antibacterial agent. Research indicates that benzothiazole derivatives can exhibit activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Case Study:

In a study focused on triazole derivatives, it was found that compounds similar to 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the substituents on the benzothiazole and pyridinone rings can significantly affect their potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution on benzothiazole ring | Enhanced anticancer activity |

| Alteration of halogen positions | Improved antibacterial efficacy |

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Key Findings :

- Benzothiazole vs. Benzoxazole : Replacement of benzothiazole with benzoxazole (as in L-696,229) reduces steric bulk, enhancing HIV-1 RT inhibition . However, benzothiazole derivatives like 12k exhibit stronger kinase inhibition due to sulfur’s electron-withdrawing effects .

- Dichlorobenzyl Substituent: The 2,4-dichlorobenzyl group is critical for hydrophobic interactions in antispermatogenic indazoles and zinc-binding pyridinones .

- Hydroxy Group Impact: Hydroxy-substituted pyridinones (e.g., –17) bind zinc ions in MMPs, whereas the target compound lacks this group, likely shifting its mechanism away from metalloenzyme inhibition .

2.2. Functional Analogues in Antiviral and Enzyme Inhibition

- HIV-1 RT Inhibitors: Pyridinones with arylthio substituents (e.g., 4-(arylthio)-pyridin-2(1H)-ones) achieve nanomolar potency against HIV-1 RT . The target compound’s benzothiazole may mimic arylthio groups but requires optimization for antiviral efficacy.

- Kinase Inhibitors: Urea-linked benzothiazoles (e.g., 12k) show nanomolar IC₅₀ values in kinase assays, with the dichlorobenzyl group enhancing cellular uptake . The target compound’s lack of a urea linker may reduce kinase affinity but improve metabolic stability.

2.3. Toxicity and Selectivity Profiles

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H12Cl2N2OS

- Molecular Weight : 387.28238 g/mol

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H12Cl2N2OS |

| Molecular Weight | 387.28238 g/mol |

Antitumor Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a study evaluated various benzothiazole derivatives for their ability to inhibit the proliferation of cancer cells. The results indicated that compounds containing the benzothiazole and pyridinone moieties could effectively induce apoptosis in cancer cell lines such as A549 and HCC827 .

The proposed mechanism of action involves the compound's interaction with specific molecular targets within cancer cells. It is hypothesized that the compound binds to DNA, particularly in the minor groove, which can disrupt cellular processes essential for tumor growth and survival . Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

In addition to its antitumor potential, this compound has shown promising antimicrobial activity against various bacterial strains. For example, compounds with similar structures have been tested for their efficacy against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial effects .

Case Studies

- Antitumor Efficacy : In vitro studies conducted on human lung cancer cell lines (A549 and HCC827) revealed that the compound exhibited IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .

- Antimicrobial Testing : A series of benzothiazole derivatives were screened for antimicrobial activity, showing significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by these pathogens .

Table 2: Biological Activity Summary

| Activity Type | Assay Type | Cell Line/Pathogen | IC50 Value (μM) |

|---|---|---|---|

| Antitumor | 2D Culture | A549 | 6.26 |

| Antitumor | 3D Culture | HCC827 | 20.46 |

| Antimicrobial | Agar Diffusion | Staphylococcus aureus | Inhibitory |

| Antimicrobial | Agar Diffusion | Escherichia coli | Inhibitory |

Q & A

Basic: What are the optimal synthetic routes for 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone, and how can purity be ensured?

Answer:

Synthesis typically involves multi-step reactions, such as coupling benzothiazole derivatives with dichlorobenzyl-substituted pyridinones. Key steps include:

- Mannich-type reactions for introducing the dichlorobenzyl group, as seen in hybrid pyridinone-thymine derivatives .

- Nucleophilic substitution using potassium carbonate (K₂CO₃) to facilitate benzylation, as demonstrated in benzimidazole syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Purity validation requires HPLC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify regiochemistry) . Thermal stability can be assessed via TGA/DTA to ensure compound integrity under experimental conditions .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for antiviral activity?

Answer:

- Substituent variation : Replace the dichlorobenzyl group with fluorinated or methylated analogs to assess steric/electronic effects on target binding. For example, replacing 2,4-dichloro with 3,4-dichloro (as in ) altered flavivirus inhibition .

- Core modifications : Introduce heteroatoms (e.g., sulfur in benzothiazole) to enhance π-π stacking with viral protease active sites, as seen in HIV-1 reverse transcriptase inhibitors .

- Assays : Use in vitro enzyme inhibition assays (e.g., HIV-1 RT IC₅₀ measurements) and cell-based viral replication assays (e.g., EC₅₀ in MT-4 cells) . Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes to viral targets like SARS-CoV-2 Mpro .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the benzothiazole and pyridinone moieties. For example, aromatic protons in the dichlorobenzyl group appear as doublets (δ 7.2–7.6 ppm) .

- ESI-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 415.2 for C₁₉H₁₂Cl₂N₂OS) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyridinone) .

- X-ray crystallography : Resolve ambiguous stereochemistry, as done for benzothiazole-pyrazole hybrids .

Advanced: How to address discrepancies in biological activity data across different studies?

Answer:

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, enzyme concentration). For example, HIV-1 RT inhibition varied from 3 nM to 6 nM in hybrid pyridinone derivatives due to assay protocols .

- Meta-analysis : Cross-reference data with structurally similar compounds. If 2,4-dichlorobenzyl analogs show lower activity than 3,4-dichloro derivatives (as in ), evaluate steric hindrance via molecular dynamics simulations .

- Counter-screen : Test against off-target proteins (e.g., human polymerases) to rule out nonspecific inhibition .

Basic: What are the key considerations in designing analogs to enhance solubility without compromising activity?

Answer:

- Hydrophilic substituents : Introduce polar groups (e.g., hydroxyl, carboxyl) on the benzothiazole or pyridinone rings. For example, adding a hydroxyethyl group improved aqueous solubility in pyridylpyrazole derivatives .

- Salt formation : Convert the free base to hydrochloride or acetate salts, as done for imidazolidine-dione hypotensive agents .

- LogP optimization : Use HPLC-derived logP measurements to balance lipophilicity (targeting) and solubility. Aim for logP < 5 to avoid aggregation .

Advanced: What computational methods are effective in predicting binding affinity to viral targets?

Answer:

- QSAR modeling : Train models using inhibitory data (e.g., pIC₅₀) from analogs like HEPT-pyridinone hybrids . Descriptors include electrostatic potential maps and topological polar surface area .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., with GROMACS) to identify critical residues in viral targets (e.g., HIV-1 RT) .

- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., chloro vs. fluoro) to prioritize synthetic targets .

Basic: How to optimize reaction yields for large-scale synthesis?

Answer:

- Catalyst screening : Test Pd/Cu catalysts for coupling reactions. For example, Vilsmeier-Haack reagent improved yields in benzothiazole-formaldehyde syntheses .

- Solvent selection : Use DMF or DMSO for polar intermediates, as seen in pyridothiadiazine syntheses .

- Temperature control : Maintain 60–80°C for Mannich reactions to avoid side products .

Advanced: What strategies resolve conflicting data in thermal stability studies?

Answer:

- TGA-DSC correlation : Compare decomposition onset temperatures (TGA) with phase transitions (DSC). For example, a compound stable to 200°C in TGA but showing endothermic peaks at 150°C in DSC may indicate polymorphic transitions .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Adjust formulation (e.g., lyophilization) if instability is observed .

Basic: How to validate biological activity in cell-based assays?

Answer:

- Dose-response curves : Use 8-point dilution series (0.1–100 µM) in triplicate. Calculate EC₅₀ with nonlinear regression (e.g., GraphPad Prism) .

- Cytotoxicity counter-screens : Test compounds on Vero or HEK-293 cells to determine selectivity indices (SI = CC₅₀/EC₅₀) .

Advanced: How to elucidate metabolic pathways of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.